

Spectroscopic Analysis of 2,4-Dibromopyridine: A Technical Guide

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Compound of Interest		
Compound Name:	2,4-Dibromopyridine	
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This technical guide provides an in-depth analysis of the spectroscopic data of **2,4- Dibromopyridine**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2,4-Dibromopyridine**.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2,4-Dibromopyridine** provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-6	~8.32	d	~5.4
H-5	~7.45	dd	~5.4, ~1.8
H-3	~7.70	d	~1.8



Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used during the analysis.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the **2,4- Dibromopyridine** molecule.

Carbon	Chemical Shift (δ) ppm
C-2	~144.5
C-3	~131.2
C-4	~129.8
C-5	~128.9
C-6	~152.3

Note: These assignments are based on established chemical shift predictions and spectral data for similar pyridine derivatives.[1]

IR Spectral Data

The Infrared (IR) spectrum of **2,4-Dibromopyridine** shows characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium-Weak	Aromatic C-H stretch
~1600-1450	Medium-Strong	C=C and C=N ring stretching
~1200-1000	Strong	C-Br stretch
~900-650	Strong	C-H out-of-plane bending

Experimental Protocols



Accurate spectroscopic data is contingent on proper sample preparation and instrument parameter selection.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of 2,4-Dibromopyridine in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[1]

¹H NMR Parameters:[1]

- Pulse Program: A standard single-pulse experiment is typically used.
- Acquisition Time: Approximately 3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16 to 64 scans are generally sufficient for a good signal-to-noise ratio.
- Spectral Width: A spectral width of about 10-12 ppm is appropriate.

¹³C NMR Parameters:[1]

- Pulse Program: A standard proton-decoupled single-pulse experiment is commonly used.
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: Due to the low natural abundance of ¹³C, 1024 to 4096 scans are often required.
- Spectral Width: A spectral width of approximately 200-250 ppm is typical.



IR Spectroscopy (for solid samples)

Thin Solid Film Method:[2]

- Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[2]
- Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[2]
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
 [2]
- Place the salt plate in the sample holder of the FTIR instrument to acquire the spectrum.[2]

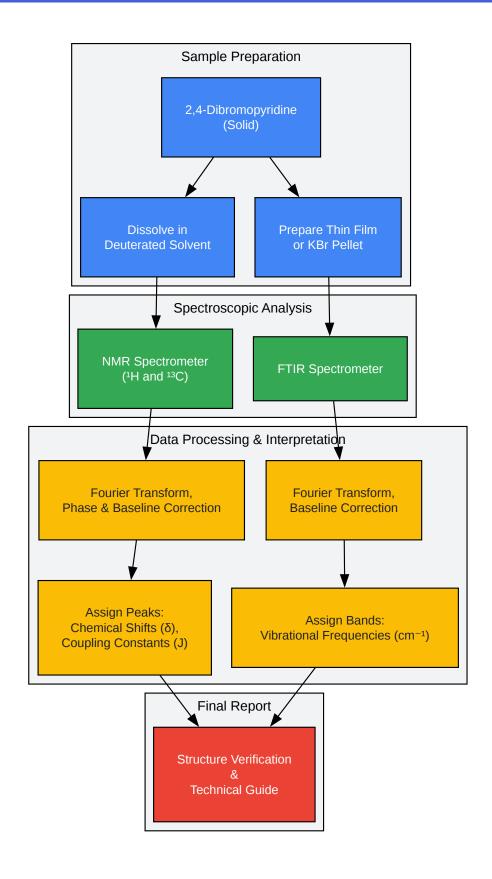
KBr Pellet Method:[3][4]

- Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[3]
- Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder.[3]
 KBr is used as it is transparent in the IR region.[2]
- Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a transparent pellet.[3][5]
- Place the KBr pellet in the sample holder of the FTIR instrument for analysis.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4-Dibromopyridine**.





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Caption: Workflow for Spectroscopic Analysis of **2,4-Dibromopyridine**.



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